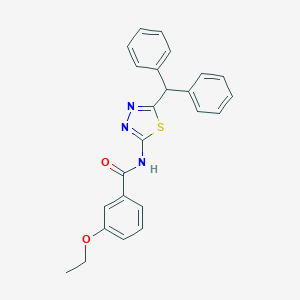![molecular formula C17H18N2O4 B327999 [2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate](/img/structure/B327999.png)
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate is an organic compound with the molecular formula C17H18N2O4. This compound is known for its unique chemical structure, which includes both an ethoxyphenyl group and an aminobenzoate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate typically involves the reaction of 2-aminobenzoic acid with 2-ethoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of [2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminobenzoate: Similar in structure but lacks the ethoxyphenyl group.
Methyl 2-[(diphenylmethylene)amino]oxy]-2-oxoacetate: Shares some structural similarities but has different functional groups.
2-Aminopyrimidine derivatives: Different core structure but similar biological activities.
Uniqueness
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate is unique due to its combination of an ethoxyphenyl group and an aminobenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-15-10-6-5-9-14(15)19-16(20)11-23-17(21)12-7-3-4-8-13(12)18/h3-10H,2,11,18H2,1H3,(H,19,20) |
InChI Key |
NZBASELUKXRYFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B327916.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B327917.png)
![N-[5-({[(2-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE](/img/structure/B327919.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B327920.png)
![5-[5-nitro-2-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327921.png)
![10-(3-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327922.png)
![3-butyl-10-(2,6-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B327928.png)

![2-[2-(4-Cyclohexylphenoxy)ethoxy]-5-(diethylamino)benzaldehyde](/img/structure/B327935.png)
![2-[3-bromo-4-(dimethylamino)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B327938.png)
![2-{4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B327939.png)
![2-{[2-Iodo-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile](/img/structure/B327940.png)
![3-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid](/img/structure/B327942.png)
![ethyl 2-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327944.png)
